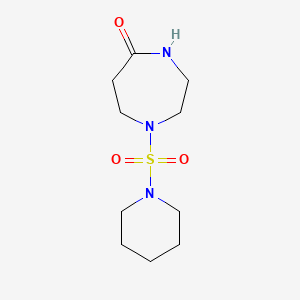
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide, also known as AMPSA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. AMPSA is a sulfonamide derivative that has shown promising results in biological studies.
Mécanisme D'action
The mechanism of action of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide is not fully understood. However, it has been suggested that N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide may inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls. It has also been suggested that N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide may interact with DNA and inhibit its replication.
Biochemical and Physiological Effects:
Studies have shown that N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide exhibits antibacterial and antifungal activities. It has also been shown to inhibit the growth of cancer cells. In addition, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been shown to have low toxicity in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide in lab experiments is its low toxicity. This allows for higher concentrations of the compound to be used without causing harm to the test subjects. However, one of the limitations of using N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential as a herbicide in agriculture. Additionally, further studies can be conducted to better understand the mechanism of action of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide and to improve its solubility in water.
Conclusion:
In conclusion, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide is a sulfonamide derivative that has shown promising results in scientific research. Its potential applications in medicine, agriculture, and materials science make it a compound of interest for further study. The synthesis method of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Méthodes De Synthèse
The synthesis of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide involves the reaction of 3-acetamidophenylamine with 4-methoxybenzenethiol in the presence of acetic anhydride and a catalyst. The resulting product is then purified using column chromatography. The yield of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide obtained through this method is approximately 60%.
Applications De Recherche Scientifique
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been shown to exhibit antibacterial and antifungal activities. It has also been studied for its potential use as an anticancer agent. In agriculture, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been studied for its potential use as a herbicide. In materials science, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been studied for its potential applications in organic electronics.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12(20)18-13-4-3-5-14(10-13)19-17(21)11-23-16-8-6-15(22-2)7-9-16/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNWRRYUPQFKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)
![4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7537193.png)
![N-(2-methoxyethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7537197.png)


![3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)

![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)
![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537272.png)
![1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)
